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molecular formula C8H13NO4 B1307410 Ethyl morpholin-4-yl(oxo)acetate CAS No. 20943-61-7

Ethyl morpholin-4-yl(oxo)acetate

Cat. No. B1307410
M. Wt: 187.19 g/mol
InChI Key: HBHBZMGEGJKXNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096543B2

Procedure details

Ethyl 2-morpholino-2-oxoacetate (1.0 g, 5.34 mmol) was dissolved in ethanol (7 mL) and hydrazine hydrate (0.267 g, 5.34 mmol) was added dropwise at 0° C. The reaction mixture was stirred at room temperature for 1.5 h. The reaction mixture was concentrated under reduced pressure to give 0.9 g of the crude product, which was used without further purification in the following step. Crude yield 90%. 1H NMR (400 MHz, CDCl3) δ 9.79 (s, 1H), 4.43-4.48 (m, 2H), 3.56-3.61 (m, 4H), 3.40-3.48 (m, 4H). LCMS m/z 174.16 [M+H]+, tR=2.031 min.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.267 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][N:4]([C:7](=[O:13])[C:8](OCC)=[O:9])[CH2:3][CH2:2]1.O.[NH2:15][NH2:16]>C(O)C>[O:1]1[CH2:6][CH2:5][N:4]([C:7](=[O:13])[C:8]([NH:15][NH2:16])=[O:9])[CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O1CCN(CC1)C(C(=O)OCC)=O
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.267 g
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
O1CCN(CC1)C(C(=O)NN)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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